N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclobutyl group, a fluorophenyl group, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.
Introduction of the fluorophenyl group: This step typically involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the fluorophenyl group to the intermediate.
Formation of the thiophene carboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Material Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound is used in research to study its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclobutyl)-5-(2-chlorophenyl)-N-methylthiophene-2-carboxamide
- N-(1-cyanocyclobutyl)-5-(2-bromophenyl)-N-methylthiophene-2-carboxamide
- N-(1-cyanocyclobutyl)-5-(2-methylphenyl)-N-methylthiophene-2-carboxamide
Uniqueness
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs with different substituents
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-20(17(11-19)9-4-10-17)16(21)15-8-7-14(22-15)12-5-2-3-6-13(12)18/h2-3,5-8H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIETVSYIDUHCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)C2=CC=CC=C2F)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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